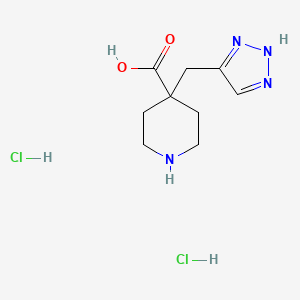

4-((1H-1,2,3-Triazol-5-yl)methyl)piperidin-4-carbonsäure Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride, also known as TMD, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in biological studies. TMD is a derivative of piperidine and triazole, and it has been shown to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.

Wissenschaftliche Forschungsanwendungen

- Anticancer Agents: Researchers have investigated derivatives of this compound for their cytotoxic activity against cancer cell lines. For instance, one derivative showed effective cytotoxicity against various cancer cells with nanomolar IC50 values .

- Antiproliferative Properties: Another derivative demonstrated potent antiproliferative activity against specific cancer cells, highlighting its potential as an anticancer agent .

- Antibiotics: Certain medicinal compounds containing the 1,2,3-triazole core, similar to our compound, are available in the market. Examples include the anticonvulsant drug Rufinamide, cephalosporin antibiotic cefatrizine, and β-lactam antibiotic tazobactam .

Drug Discovery and Medicinal Chemistry

In summary, 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidin-4-carbonsäure Dihydrochlorid holds promise across diverse fields, from drug discovery to materials science. Its unique structural features make it an exciting target for further research and development. 🌟

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,3-triazole structure have been found to interact with various biological targets . For instance, some 1,2,3-triazole derivatives have been reported to interact with acetylcholinesterase, a key enzyme involved in neurodegenerative diseases .

Mode of Action

The nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

Compounds with a similar 1,2,3-triazole structure have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and anticholinesterase activities . These activities suggest that such compounds may affect multiple biochemical pathways.

Pharmacokinetics

The drug-likeness of similar compounds has been investigated, predicting their pharmacokinetic properties .

Result of Action

Similar 1,2,3-triazole compounds have shown cytotoxic activities against various cancer cell lines .

Biochemische Analyse

Biochemical Properties

4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring in the compound can bind to the active sites of enzymes, influencing their activity. For instance, triazole derivatives are known to inhibit enzymes like cytochrome P450, which is involved in drug metabolism . Additionally, the piperidine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways .

Cellular Effects

The effects of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to modulate the activity of kinases, which are key regulators of cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation .

Molecular Mechanism

At the molecular level, 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride exerts its effects through binding interactions with biomolecules. The triazole ring can form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the compound can interact with DNA and RNA, potentially affecting gene expression . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or receptor modulation . At high doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for its biological activity, as it determines the compound’s localization and accumulation within target tissues .

Subcellular Localization

The subcellular localization of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-(2H-triazol-4-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.2ClH/c14-8(15)9(1-3-10-4-2-9)5-7-6-11-13-12-7;;/h6,10H,1-5H2,(H,14,15)(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFAQJNTJOOUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=NNN=C2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)

![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)

![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)

![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)

![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)

![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)